(r)-Acetylamino-cyclohexyl-acetic acid
Overview
Description
(r)-Acetylamino-cyclohexyl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acetic Acid as a Model for Studying Cell Death Mechanisms
Research has highlighted the significance of acetic acid, a closely related compound, in understanding cellular mechanisms, especially cell death in yeasts. Studies have unraveled the cascade of molecular events triggered by acetic acid, providing insights into regulated cell death mechanisms. This knowledge is pivotal for biotechnology and biomedicine, offering potential targets for enhancing biomedical strategies and developing robust yeast strains for industrial applications (Chaves et al., 2021).
Environmental Impact and Degradation
The environmental fate of compounds related to (R)-acetylamino-cyclohexyl-acetic acid, such as acetic acid derivatives used in agriculture, has been studied extensively. These investigations aim to understand their persistence and degradation, which are crucial for assessing environmental safety and developing strategies for pollution mitigation. For instance, the degradation behavior of acetic acid in environmental samples underscores the importance of monitoring and managing chemical pollutants to minimize their ecological footprint (Lange et al., 2012).
Wastewater Treatment and Recycling
The application of acetic acid in wastewater treatment highlights the potential for this compound derivatives in environmental management. Studies on peracetic acid, for example, demonstrate its effectiveness as a disinfectant for wastewater effluents, offering a promising approach for enhancing water safety and facilitating the recycling of water in industrial processes. This area of research underscores the balance between effective wastewater management and the challenges posed by increased organic content due to the use of such chemicals (Kitis, 2004).
Industrial Applications and Material Science
Investigations into the separation of acetic acid from waste streams, such as those generated in nuclear processing or chemical manufacturing, underscore the relevance of this compound and its derivatives in industrial applications. Techniques like solvent extraction and distillation are explored for their efficiency in recycling and waste minimization, which is critical for sustainable industrial practices and environmental conservation (Mitchell et al., 2009).
Properties
IUPAC Name |
(2R)-2-acetamido-2-cyclohexylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448404 | |
Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14429-43-7 | |
Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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